molecular formula C16H34S2 B1330199 DI-tert-OCTYL DISULFIDE CAS No. 29956-99-8

DI-tert-OCTYL DISULFIDE

Cat. No.: B1330199
CAS No.: 29956-99-8
M. Wt: 290.6 g/mol
InChI Key: ZIMCZOLRXKPXLN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bis(1,1,3,3-tetramethylbutyl) disulphide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with thiol-containing enzymes, leading to the formation of mixed disulfides. This interaction can modulate the activity of these enzymes, either inhibiting or activating them depending on the specific context. Additionally, Bis(1,1,3,3-tetramethylbutyl) disulphide can interact with proteins involved in redox signaling pathways, affecting their function and stability .

Cellular Effects

The effects of Bis(1,1,3,3-tetramethylbutyl) disulphide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Bis(1,1,3,3-tetramethylbutyl) disulphide can affect the expression of genes involved in oxidative stress responses, leading to changes in cellular antioxidant capacity. It also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, Bis(1,1,3,3-tetramethylbutyl) disulphide exerts its effects through several mechanisms. It can bind to thiol groups in proteins, forming mixed disulfides and altering protein function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, Bis(1,1,3,3-tetramethylbutyl) disulphide can influence gene expression by modulating transcription factors and other regulatory proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(1,1,3,3-tetramethylbutyl) disulphide can change over time. The compound’s stability and degradation are important factors to consider. Over time, Bis(1,1,3,3-tetramethylbutyl) disulphide may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to Bis(1,1,3,3-tetramethylbutyl) disulphide can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Bis(1,1,3,3-tetramethylbutyl) disulphide vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, Bis(1,1,3,3-tetramethylbutyl) disulphide can exhibit toxic or adverse effects, including oxidative stress and cellular damage .

Metabolic Pathways

Bis(1,1,3,3-tetramethylbutyl) disulphide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in redox reactions and cellular metabolism. For example, it can modulate the activity of glutathione peroxidase, an enzyme involved in detoxifying reactive oxygen species. This interaction can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, Bis(1,1,3,3-tetramethylbutyl) disulphide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of Bis(1,1,3,3-tetramethylbutyl) disulphide within specific cellular compartments can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of Bis(1,1,3,3-tetramethylbutyl) disulphide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Bis(1,1,3,3-tetramethylbutyl) disulphide may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

DI-tert-OCTYL DISULFIDE can be synthesized through the reaction of tert-octyl mercaptan with sulfur or sulfur dichloride. The reaction typically occurs under controlled conditions to ensure the formation of the disulfide bond. The general reaction is as follows:

2RSH+S2RSSR+H2S2 \text{RSH} + \text{S}_2 \rightarrow \text{RSSR} + \text{H}_2\text{S} 2RSH+S2​→RSSR+H2​S

where RSH represents tert-octyl mercaptan .

Industrial Production Methods

In industrial settings, the production of bis(1,1,3,3-tetramethylbutyl) disulphide involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

DI-tert-OCTYL DISULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DI-tert-OCTYL DISULFIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in studies involving disulfide bond formation and cleavage in proteins.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized as an additive in lubricants and as a corrosion inhibitor

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI-tert-OCTYL DISULFIDE is unique due to its specific structure, which imparts distinct chemical and physical properties. Its bulky tert-octyl groups provide steric hindrance, making it less reactive compared to smaller disulfides. This property makes it useful in applications where controlled reactivity is desired .

Properties

IUPAC Name

2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCZOLRXKPXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50184061
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29956-99-8
Record name Bis(1,1,3,3-tetramethylbutyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29956-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029956998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50184061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,1,3,3-tetramethylbutyl) disulphide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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